molecular formula C11H8BrN5 B11836148 8-(4-bromophenyl)-7H-purin-6-amine CAS No. 77071-04-6

8-(4-bromophenyl)-7H-purin-6-amine

Katalognummer: B11836148
CAS-Nummer: 77071-04-6
Molekulargewicht: 290.12 g/mol
InChI-Schlüssel: FAZDSEAMEPELHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Properties
8-(4-Bromophenyl)-7H-purin-6-amine is a purine derivative characterized by a brominated phenyl group at the 8-position of the purine core. Its molecular formula is C₁₁H₈BrN₅, with a molecular weight of 290.12 g/mol . Key physicochemical properties include:

  • Density: 1.755 g/cm³
  • Boiling Point: 538.8°C at 760 mmHg
  • Refractive Index: 1.779
  • Flash Point: 279.6°C .

Eigenschaften

CAS-Nummer

77071-04-6

Molekularformel

C11H8BrN5

Molekulargewicht

290.12 g/mol

IUPAC-Name

8-(4-bromophenyl)-7H-purin-6-amine

InChI

InChI=1S/C11H8BrN5/c12-7-3-1-6(2-4-7)10-16-8-9(13)14-5-15-11(8)17-10/h1-5H,(H3,13,14,15,16,17)

InChI-Schlüssel

FAZDSEAMEPELHB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NC3=NC=NC(=C3N2)N)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Eine gängige Methode ist die Suzuki-Miyaura-Kupplungsreaktion, bei der eine Bromphenylboronsäure mit einem halogenierten Purin in Gegenwart eines Palladiumkatalysators umgesetzt wird . Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Tetrahydrofuran unter Rückflussbedingungen durchgeführt.

Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion von 8-(4-Bromphenyl)-7H-purin-6-amin großtechnische Suzuki-Miyaura-Kupplungsreaktionen umfassen. Der Prozess würde auf Ausbeute und Reinheit optimiert werden, wobei häufig kontinuierliche Strömungsreaktoren eingesetzt werden, um konstante Reaktionsbedingungen und effizienten Wärmeübergang zu gewährleisten.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The para-bromine atom on the phenyl ring undergoes nucleophilic substitution under specific conditions.

Reaction Type Conditions Products Yield Source
AminationNH₃, CuI, K₂CO₃, DMF, 110°C, 24 hr8-(4-aminophenyl)-7H-purin-6-amine68%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 hr8-(4-arylphenyl)-7H-purin-6-amine derivatives72–85%
ThiolationNaSH, DMSO, 100°C, 6 hr8-(4-mercaptophenyl)-7H-purin-6-amine54%

Key Findings :

  • The Suzuki-Miyaura coupling enables aryl-aryl bond formation with boronic acids, yielding biaryl derivatives used in kinase inhibitor development.

  • Copper-catalyzed amination provides access to amino derivatives, which show enhanced binding to ATP-binding pockets in enzymes .

Oxidation Reactions

The purine core undergoes oxidation at the C2 and C8 positions under strong oxidizing conditions.

Oxidizing Agent Conditions Products Application
KMnO₄H₂SO₄, 60°C, 4 hr8-(4-bromophenyl)-1H-purine-2,6,8-trionePrecursor for xanthine analogs
H₂O₂/Fe³⁺AcOH, RT, 12 hr8-(4-bromophenyl)-7H-purin-6-amine N-oxideProdrug activation

Mechanistic Insight :

  • Manganese-based oxidation cleaves the imidazole ring, forming trione derivatives.

  • N-oxidation generates metabolites with modified pharmacokinetic profiles.

Reduction Reactions

Selective reduction of the purine ring is achievable with metal hydrides.

Reducing Agent Conditions Products Notes
LiAlH₄THF, 0°C → RT, 2 hr8-(4-bromophenyl)-1,2,3,4-tetrahydropurin-6-amineAltered hydrogen-bonding capacity
H₂/Pd-CEtOH, 25°C, 3 atm, 6 hr8-(4-bromophenyl)-7H-purine-6-amine (dehalogenation)Rare; requires acidic additives

Limitations :

  • Full reduction of the purine ring is challenging due to aromatic stability.

  • Catalytic hydrogenation risks debromination unless carefully controlled.

Cross-Coupling Reactions

The bromophenyl group participates in palladium- and nickel-catalyzed couplings.

Coupling Type Catalyst Partners Products
Buchwald-HartwigPd₂(dba)₃, XantPhosAryl aminesN-aryl-8-(4-bromophenyl)-7H-purin-6-amines
NegishiNi(COD)₂, dtbpyAlkyl zinc reagentsAlkyl-substituted purines

Industrial Relevance :

  • Continuous flow reactors improve yields in Suzuki couplings (>90% purity).

  • Nickel-catalyzed methods reduce costs for large-scale synthesis .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

1. Antiviral and Anticancer Potential

The compound exhibits significant biological activity, particularly as a potential antiviral or anticancer agent. Its structural similarity to natural nucleotides allows it to interact with various biological targets, including enzymes involved in nucleic acid metabolism. Preliminary studies suggest that 8-(4-bromophenyl)-7H-purin-6-amine may inhibit specific cellular pathways associated with viral replication and cancer cell proliferation .

2. Mechanism of Action

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes critical for DNA replication and repair, such as O6-methylguanine-DNA methyltransferase (MGMT), making cancer cells more susceptible to chemotherapeutic agents .
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Interaction Studies

Research on the binding affinity of 8-(4-bromophenyl)-7H-purin-6-amine to various biological targets has been conducted using techniques such as surface plasmon resonance and fluorescence spectroscopy. These studies are essential for understanding the compound's mechanism of action and optimizing its therapeutic efficacy.

Comparative Analysis with Related Compounds

A comparative analysis highlights how 8-(4-bromophenyl)-7H-purin-6-amine stands out among similar compounds:

Compound NameStructural FeaturesUnique Properties
2-Fluoro-7H-purin-6-amineFluorine substitution at position 2Enhanced solubility and altered biological activity
N-Phenyl-9H-purin-6-aminePhenyl group at position 9Different interaction profile with biological targets
7H-Purin-6-amine hydrochloride hydrateBasic purine structureUsed primarily as a reference compound in pharmacology
6-BromopurineBromine substitution at position 6Known for its reactivity in nucleoside synthesis

The unique bromophenyl substitution in 8-(4-bromophenyl)-7H-purin-6-amine may enhance its pharmacological properties compared to other purine derivatives, allowing it to interact differently with biological systems.

Case Studies

Several studies have documented the efficacy of 8-(4-bromophenyl)-7H-purin-6-amine in preclinical settings:

1. Anticancer Studies
Research indicates that this compound can significantly inhibit the proliferation of various cancer cell lines. For example, a study demonstrated that treatment with this compound resulted in reduced tumor growth in xenograft models of prostate cancer .

2. Antiviral Activity
In vitro studies have shown that 8-(4-bromophenyl)-7H-purin-6-amine exhibits antiviral activity against several viruses by interfering with their replication processes. This suggests potential applications in treating viral infections .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The table below compares 8-(4-bromophenyl)-7H-purin-6-amine with structurally related purine derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
8-(4-Bromophenyl)-7H-purin-6-amine 8-(4-bromophenyl) C₁₁H₈BrN₅ 290.12 Enhanced binding affinity; therapeutic potential in cancer research
8-Bromoadenine 8-bromo C₅H₄BrN₅ 213.02 Base for nucleotide analogs; potential antiviral activity
8-(4-Chlorophenylthio)adenine 8-(4-chlorophenylthio) C₁₁H₈ClN₅S 277.73 Sulfur linkage may improve corrosion inhibition (e.g., 89% efficiency for adenine derivatives)
N-((5-Bromothiophen-2-yl)methyl)-7H-purin-6-amine 6-amine, bromothiophene methyl C₁₀H₈BrN₅S 294.17 Thiophene moiety enhances electronic conjugation; applications in material science
Kinetin (N-(2-Furylmethyl)-7H-purin-6-amine) N⁶-furylmethyl C₁₀H₉N₅O 215.21 Cytokinin activity; plant growth regulation

Key Observations from Comparisons

Physicochemical and Pharmacokinetic Properties
  • Corrosion Inhibition : While adenine itself shows 89% inhibition efficiency in HCl, halogenated analogs like 8-(4-chlorophenylthio)adenine may offer improved adsorption on metal surfaces due to sulfur and halogen synergism .

Mechanistic Insights

  • Therapeutic Targets : Bromophenyl-substituted purines may interact with kinase enzymes or DNA repair pathways, whereas furylmethyl derivatives (e.g., kinetin) mimic plant hormones by binding cytokinin receptors .
  • Material Science : Thiophene-containing analogs exhibit superior electronic properties for conductive polymers, while bromophenyl derivatives are less explored in this domain .

Biologische Aktivität

8-(4-bromophenyl)-7H-purin-6-amine, also known as a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is of interest for its applications in drug development, particularly in targeting purinergic signaling pathways, which are implicated in various physiological processes and diseases.

Chemical Structure and Properties

The chemical formula of 8-(4-bromophenyl)-7H-purin-6-amine is C11H10BrN5, with a molecular weight of approximately 284.14 g/mol. The presence of the bromophenyl group is significant as it can influence the compound's biological interactions and pharmacokinetic properties.

1. Purinergic Receptor Modulation

Research indicates that compounds similar to 8-(4-bromophenyl)-7H-purin-6-amine can interact with purinergic receptors (P1 and P2), which play critical roles in cellular signaling. These receptors are involved in processes such as inflammation, immune response, and neuronal signaling . The modulation of these receptors can lead to therapeutic effects in conditions like pain, neurodegeneration, and cardiovascular diseases.

2. Antimicrobial Activity

Studies have shown that derivatives of purines exhibit antimicrobial properties. For instance, certain analogs have demonstrated activity against various strains of bacteria and fungi. While specific data on 8-(4-bromophenyl)-7H-purin-6-amine's antimicrobial efficacy is limited, its structural similarities to other active compounds suggest potential activity .

3. Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies indicate that purine derivatives can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The exact mechanisms remain under investigation but may involve the modulation of signaling pathways related to cell growth and survival .

Case Study 1: Anticancer Activity

A study evaluated the effects of various purine derivatives on human cancer cell lines. Among these, a compound structurally related to 8-(4-bromophenyl)-7H-purin-6-amine exhibited significant cytotoxicity against breast cancer cells (MCF-7). The study reported an IC50 value of approximately 15 µM, indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In a screening for antimicrobial agents, a related purine derivative showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests that modifications on the purine scaffold, such as bromination, could enhance antimicrobial properties .

Research Findings

Recent research has focused on the synthesis and biological evaluation of various analogs of purine derivatives. Notably, molecular docking studies have suggested that 8-(4-bromophenyl)-7H-purin-6-amine could effectively bind to the active sites of certain purinergic receptors, potentially leading to enhanced therapeutic effects .

Data Table: Biological Activities Overview

Biological ActivityEffect/OutcomeReference
Purinergic Receptor ModulationPotential therapeutic target for inflammation
Antimicrobial ActivityEffective against MRSA (MIC = 32 µg/mL)
Anticancer ActivityCytotoxicity against MCF-7 cells (IC50 = 15 µM)

Q & A

Q. How does the compound’s tautomeric equilibrium in solution affect its reactivity and biological interactions?

  • Methodological Answer : Variable-temperature NMR and pH-dependent UV-Vis spectroscopy monitor tautomer ratios. Computational free-energy surfaces (FES) using metadynamics predict dominant tautomers under physiological conditions. Compare MD simulations of tautomer-protein binding modes to crystallographic data .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.